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Abstract

Meleagrin, a prenylated indole alkaloid with notable antimicrobial and anti-proliferative
properties, is a secondary metabolite produced by various fungi, particularly of the Penicillium
genus. Its complex triazaspirocyclic skeleton has garnered significant interest in the scientific
community, prompting detailed investigations into its biosynthetic origins. This guide provides
an in-depth overview of the meleagrin biosynthetic pathway, focusing on the genetic and
enzymatic machinery responsible for its synthesis in the model organism Penicillium
chrysogenum. We will delve into the key intermediates, the enzymes that catalyze their
transformations, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this
document outlines the experimental methodologies employed to elucidate this intricate
pathway and presents available quantitative data to facilitate a deeper understanding for
researchers in natural product biosynthesis and drug development.

The Meleagrin Biosynthetic Gene Cluster

The biosynthesis of meleagrin is orchestrated by a set of co-regulated genes organized in a
biosynthetic gene cluster (BGC), commonly referred to as the roquefortine/meleagrin (RGGM)
cluster. In Penicillium chrysogenum, this cluster contains the genes encoding all the necessary
enzymes for the conversion of the primary metabolites L-histidine and L-tryptophan into
meleagrin.[1][2] The core genes within this cluster and their corresponding enzymes are
pivotal for the stepwise construction of the meleagrin molecule. A homologous gene cluster,
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termed the oxaline (oxa) gene cluster, has also been identified in Penicillium oxalicum, which is
responsible for the production of oxaline, a structurally related compound derived from
meleagrin.[3]

The Biosynthetic Pathway: From Amino Acids to
Meleagrin

The biosynthetic pathway of meleagrin is a branched pathway that commences with the
condensation of L-histidine and L-tryptophan and proceeds through a series of complex
enzymatic modifications. The key steps are outlined below.

Formation of the Diketopiperazine Core

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), RogA, which
catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine,
histidyltryptophanyldiketopiperazine (HTD).[1][2]

A Branch Point in the Pathway

Following the formation of HTD, the pathway bifurcates.[1][2]

o Dehydrogenation: The cytochrome P450 oxidoreductase, RogR, can dehydrogenate HTD to
form dehydrohistidyltryptophanyldiketopiperazine (DHTD).

o Prenylation: The dimethylallyltryptophan synthetase, RogD, can directly prenylate HTD to
yield roquefortine D.

RoqgD can also prenylate DHTD to produce roquefortine C. Furthermore, RogR can convert
roquefortine D to roquefortine C, creating a metabolic grid.[1][2]

Formation of Roquefortine C and Subsequent
Oxidations

Roquefortine C is a key intermediate and a branch point from which the synthesis of other
related alkaloids can diverge. In the meleagrin pathway, roquefortine C undergoes a series of
oxidative transformations. Two monooxygenases, RogM and RogO, are responsible for the
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conversion of roquefortine C into glandicoline B, proceeding through the intermediate
glandicoline A.[1][2]

The Final Methylation Step to Meleagrin

The final step in the biosynthesis of meleagrin is the methylation of the hydroxylamine group of
glandicoline B. This reaction is catalyzed by the methyltransferase RogN, utilizing S-
adenosylmethionine (SAM) as the methyl donor.[1][2][3] In P. oxalicum, the homologous
enzyme OxaG performs the same function.[3]

Quantitative Data

While detailed kinetic studies for all enzymes in the meleagrin pathway are not extensively
available in the literature, some quantitative data has been reported. The following tables
summarize the available information.

Table 1: Metabolite Production in Penicillium chrysogenum

Metabolite Wild-Type Strain ArogqA Mutant AroqN Mutant
Roquefortine C Present Absent Present
Glandicoline B Present Absent Accumulated
Meleagrin Present Absent Absent

This table provides a semi-quantitative overview based on published findings. Precise
concentrations can vary significantly with culture conditions.[1][2][4]

Table 2: Kinetic Parameters of OxaC from P. oxalicum

Substrate Km (pM) kcat (s-1) kcat/Km (M-1s-1)
Meleagrin Data not available Data not available Data not available
Glandicoline B Data not available Data not available Data not available
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Note: While the study on OxaC (a methyltransferase that converts meleagrin to oxaline)
mentions the determination of steady-state kinetic constants via an HPLC-based assay,
specific values for Km and kcat were not presented in a tabular format in the cited literature.[3]

Experimental Protocols

The elucidation of the meleagrin biosynthetic pathway has relied on a combination of genetic,
analytical, and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via CRISPR/Cas9 in Penicillium
chrysogenum

This protocol outlines the general steps for deleting a gene within the roq cluster using
CRISPR/Cas9 technology.

Materials:

P. chrysogenum protoplasts

e Cas9 protein

e in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

o Donor DNA with homology arms flanking a selection marker

e PEG-calcium chloride solution

» Regeneration agar plates with selective agent

Procedure:

e sgRNA Design and Synthesis: Design a 20-nucleotide sgRNA specific to the target gene.
Synthesize the sgRNA via in vitro transcription.

o Donor DNA Preparation: Construct a donor DNA molecule containing a selectable marker
(e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically ~1 kb)
corresponding to the regions upstream and downstream of the target gene.
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o Protoplast Preparation: Generate protoplasts from young P. chrysogenum mycelium using a
lytic enzyme mixture.

o Transformation: a. Pre-incubate purified Cas9 protein with the sgRNA to form a
ribonucleoprotein (RNP) complex. b. Mix the RNP complex and the donor DNA with the
prepared protoplasts. c. Add PEG-calcium chloride solution to facilitate DNA uptake. d. Plate
the transformation mixture onto regeneration agar containing the appropriate selective agent.

e Screening and Verification: a. Isolate genomic DNA from putative transformants. b. Verify the
gene deletion by PCR using primers flanking the target gene locus. c. Confirm the absence
of the target gene and the integration of the selection marker by sequencing.[5][6]

Heterologous Expression of Roq Enzymes in E. coli

This protocol describes the general workflow for expressing and purifying a Roq enzyme for in
vitro characterization.

Materials:

E. coli expression strain (e.g., BL21(DE3))

o Expression vector (e.g., pET vector with a His-tag)

o cDNA of the roqg gene of interest

e LB medium and appropriate antibiotic

o IPTG (isopropyl B-D-1-thiogalactopyranoside)

o Ni-NTA affinity chromatography column

 Purification buffers (lysis, wash, elution)

Procedure:

¢ Cloning: Clone the cDNA of the target roq gene into the expression vector.

o Transformation: Transform the expression plasmid into the E. coli expression strain.
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o Expression: a. Grow the transformed E. coli in LB medium with the appropriate antibiotic at
37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG and incubate at a
lower temperature (e.g., 16-25°C) overnight.

 Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by
centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column to
remove non-specifically bound proteins. e. Elute the His-tagged Rog enzyme using an
imidazole gradient.

 Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[7]

HPLC-MS/MS Analysis of Meleagrin and Intermediates

This protocol provides a general framework for the detection and quantification of metabolites
in the meleagrin pathway.

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system

o Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
» Reversed-phase C18 column

Procedure:

o Sample Preparation: Extract the metabolites from fungal culture broth or mycelium using an
appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the
residue in the mobile phase.

o Chromatographic Separation: a. Inject the sample onto the C18 column. b. Use a gradient
elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with
0.1% formic acid (B). A typical gradient might be: 5-95% B over 20 minutes.

o Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b.
Use selected reaction monitoring (SRM) for targeted quantification of each metabolite,
monitoring specific precursor-to-product ion transitions.
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e Quantification: Generate a calibration curve using authentic standards of the metabolites to
quantify their concentrations in the samples.[3][9]

Visualizations
Biosynthetic Pathway of Meleagrin
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Caption: The branched biosynthetic pathway of Meleagrin in P. chrysogenum.

Experimental Workflow for Gene Deletion
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Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.

Logical Relationship of the Roq Gene Cluster and
Meleagrin Biosynthesis

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1676177?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Roquefortine/Meleagrin Gene Cluster

rogA rogD rogR rogM rogO @ rogN

Transcription &
Translation

Enzymes

RogA’ RogD RogR RogM @ RogO RogN

Biosynthetic Pathway

L-His + L-Trp - ... — Glandicoline B — Meleagrin

Click to download full resolution via product page

Caption: Relationship between the roq gene cluster, enzymes, and the Meleagrin pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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